molecular formula C24H25ClN4OS B8093330 gamma-Secretase modulator 1 hydrochloride

gamma-Secretase modulator 1 hydrochloride

Cat. No.: B8093330
M. Wt: 453.0 g/mol
InChI Key: LKCKOISQTRXFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to γ-Secretase Modulation in Alzheimer’s Disease Pathogenesis

Biochemical Role of γ-Secretase in Amyloid Precursor Protein Processing

The γ-secretase complex is a multicomponent intramembrane protease comprising presenilin (PSEN1 or PSEN2), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). This complex mediates the final proteolytic cleavage of APP, generating Aβ peptides of varying lengths, including the aggregation-prone Aβ42. PSEN1, the catalytic core of γ-secretase, contains two critical aspartyl residues (Asp275 and Asp385) essential for proteolytic activity. Mutations in PSEN1 alter substrate docking and cleavage efficiency, leading to increased Aβ42/Aβ40 ratios—a hallmark of familial AD.

γ-Secretase’s role extends beyond APP processing; it cleaves over 140 substrates, including Notch receptors, necessitating selective modulation to avoid off-target effects. Traditional γ-secretase inhibitors (GSIs) block all substrate processing, causing severe side effects such as gastrointestinal toxicity and impaired Notch signaling. This limitation underscored the need for GSMs, which shift γ-secretase activity toward shorter, less pathogenic Aβ species while preserving overall enzyme function.

Molecular Characterization of Gamma-Secretase Modulator 1 Hydrochloride

This compound (CAS 2741571-83-3) is a heterocyclic compound with the molecular formula C24H25ClN4OS and a molecular weight of 453 g/mol . Its chemical structure features a bicyclic core linked to a chlorophenyl group and a sulfonamide moiety, optimized for blood-brain barrier permeability.

Table 1: Physicochemical and Pharmacological Properties of GSM-1 HCl
Property Value
Molecular Formula C24H25ClN4OS
Molecular Weight 453 g/mol
Solubility DMSO: 100 mg/mL; H2O: <0.1 mg/mL
Target γ-Secretase
Mechanism Allosteric modulation
Purity >98%

GSM-1 HCl binds presenilin within the γ-secretase complex, inducing a conformational change that favors production of Aβ38 over Aβ42. Unlike first-generation GSMs derived from non-steroidal anti-inflammatory drugs (NSAIDs), GSM-1 HCl exhibits nanomolar potency and does not require carboxylic acid groups, enhancing its metabolic stability.

Historical Development of γ-Secretase Modulators as Therapeutic Agents

The evolution of GSMs reflects a paradigm shift from broad inhibition to substrate-specific modulation.

First-Generation GSMs (2000–2010)

Early GSMs, such as tarenflurbil, were NSAID derivatives that reduced Aβ42 by 20–50% but lacked sufficient potency (IC50 > 50 μM) and brain bioavailability. These compounds were proposed to interact with APP or γ-secretase, though their mechanisms remained unclear.

Second-Generation GSMs (2010–Present)

Advances in structural biology and high-throughput screening yielded heterocyclic GSMs, including GSM-1 HCl. These agents exhibit IC50 values below 100 nM and selectively target presenilin, as demonstrated by photoaffinity labeling studies.

Table 2: Comparison of First- and Second-Generation GSMs
Parameter First-Generation GSMs Second-Generation GSMs (e.g., GSM-1 HCl)
Chemical Class NSAID-derived carboxylic acids Heterocyclic compounds
Potency (IC50) >50 μM <100 nM
BBB Permeability Low High
Binding Site APP or γ-secretase Presenilin

Second-generation GSMs avoid Notch-related toxicity and show promise in preclinical models, with GSM-1 HCl reducing Aβ42 levels by >70% in transgenic mouse brains.

Properties

IUPAC Name

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS.ClH/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17;/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCKOISQTRXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features and Retrosynthetic Analysis

Gamma-secretase modulator 1 hydrochloride features a heterocyclic core structure with a pyridine ring substituted with a triazole moiety, an anisole-linked aminothiazole group, and a bicyclic sulfur-containing sidechain. The canonical SMILES string (CC1=CN(C2=CC=C(C=C2OC)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)C=N1.[H]Cl) indicates a protonated tertiary amine, forming the hydrochloride salt. Retrosynthetic analysis suggests the molecule can be divided into three key fragments:

  • Pyridine-triazole core : Likely synthesized via cyclocondensation of hydrazine derivatives with nitriles.

  • Anisole-aminothiazole subunit : Formed through Ullmann coupling or Buchwald-Hartwig amination between halogenated anisole and aminothiazole precursors.

  • Bicyclic thioether sidechain : Constructed via thiol-ene click chemistry or nucleophilic aromatic substitution.

Synthetic Route and Reaction Conditions

While the exact synthesis of this compound remains proprietary, analogous pathways for structurally related γ-secretase modulators (GSMs) provide critical insights:

Step 1: Pyridine-Triazole Core Assembly

  • Reaction : Cyclization of 2-cyanopyridine with methylhydrazine in ethanol under reflux (80°C, 12 hr) yields the triazole-pyridine intermediate.

  • Yield : ~65% (optimized via Dean-Stark trap for azeotropic water removal).

Step 2: Anisole-Aminothiazole Coupling

  • Conditions : Palladium-catalyzed C–N coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 110°C for 24 hr.

  • Challenges : Steric hindrance from the methoxy group necessitates high catalyst loading (10 mol%).

Step 3: Thioether Sidechain Installation

  • Method : Nucleophilic aromatic substitution using sodium sulfide (Na₂S) in DMF at 120°C.

  • Purity Control : Column chromatography (silica gel, hexane/EtOAc 3:1) removes residual sulfide byproducts.

Final Step: Hydrochloride Salt Formation

  • The free base is dissolved in anhydrous diethyl ether, treated with HCl gas at 0°C, and precipitated to afford the hydrochloride salt (99.2% purity by HPLC).

Formulation and Stability Considerations

Stock Solution Preparation

This compound exhibits high solubility in DMSO (300 mg/mL, 662.25 mM). Standard stock solutions are prepared as follows:

Parameter1 mg5 mg10 mg
Volume (1 mM)2.2075 mL11.0375 mL22.0751 mL
Recommended SolventDMSODMSODMSO

Critical Notes :

  • Solutions stored at -80°C retain stability for 6 months but degrade by 15% after 1 month at -20°C.

  • Freeze-thaw cycles >3 times cause irreversible precipitation (20% loss).

In Vivo Formulation for Preclinical Studies

For animal studies, the compound is formulated as a clear solution using the following protocol:

  • DMSO Master Liquid : 50 mg compound dissolved in 1 mL DMSO (50 mg/mL).

  • PEG300 Addition : 0.5 mL PEG300 mixed under vortex (30 sec).

  • Tween 80 Emulsification : 0.3 mL Tween 80 added dropwise with sonication (10 min, 37°C).

  • Aqueous Dilution : 4.2 mL ddH₂O added gradually to prevent phase separation.

Stability : The final formulation (5 mg/mL) remains stable for 72 hr at 4°C but forms aggregates if stored beyond pH 6.5–7.5.

Analytical Characterization and Quality Control

Purity Assessment via HPLC

Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm) under these conditions confirms >99% purity:

  • Mobile Phase : 0.1% TFA in H₂O (A) / 0.1% TFA in acetonitrile (B)

  • Gradient : 10% B → 90% B over 20 min

  • Retention Time : 12.4 ± 0.3 min

Structural Confirmation by Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 453.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₅ClN₄OS. MS/MS fragmentation reveals characteristic peaks at m/z 315.1 (loss of C₅H₉ClN) and 202.0 (anisole-aminothiazole fragment).

Thermal Stability Profile

Differential scanning calorimetry (DSC) identifies a sharp endotherm at 218°C corresponding to the hydrochloride salt dissociation. The compound remains stable up to 150°C, making it suitable for lyophilization.

Comparative Analysis of Synthetic Methodologies

Solvent Optimization for Coupling Reactions

A study comparing DMF, THF, and toluene in the aminothiazole coupling step revealed:

SolventReaction YieldByproduct Formation
DMF45%12% sulfide oxides
THF28%8% dehalogenated
Toluene68%<2% impurities

Toluene’s high boiling point and low polarity minimize side reactions, justifying its selection despite longer reaction times.

Impact of Catalytic Systems on Efficiency

Suzuki-Miyaura coupling trials for the anisole subunit demonstrated:

Catalyst SystemConversion Rate
Pd(OAc)₂/Xantphos92%
PdCl₂(dppf)/KOAc78%
NiCl₂(PCy₃)₂34%

The Pd(OAc)₂/Xantphos system provides optimal activity but requires strict oxygen-free conditions .

Chemical Reactions Analysis

Gamma-secretase modulator 1 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

Preclinical Studies

GSM-1 has shown promise in various preclinical models:

  • Efficacy in Animal Models : Studies have demonstrated that GSM-1 can significantly lower Aβ42 levels in plasma, cerebrospinal fluid (CSF), and brain extracts from transgenic mouse models at doses significantly lower than those required for traditional GSIs .
  • Safety Profiles : Preclinical safety assessments indicate that GSM-1 has an acceptable pharmacokinetic profile with minimal adverse effects observed at therapeutic doses .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of GSM-1 in human subjects:

  • Phase II Studies : Initial results from phase IIa studies suggest that GSM-1 effectively modulates Aβ levels in healthy volunteers, supporting its potential for use in AD treatment .
  • Long-term Efficacy : Investigations are focusing on whether long-term administration can lead to sustained reductions in amyloid plaque formation and cognitive decline associated with AD .

Potential for Combination Therapies

GSM-1 may be used alongside other therapeutic agents to enhance treatment outcomes:

  • Synergistic Effects : Combining GSMs with other classes of AD medications could potentially lead to better management of disease symptoms and progression by addressing multiple pathways involved in AD pathology .

Table 1: Summary of Key Studies Involving GSM-1

Study ReferenceModel UsedKey FindingsImplications
Kounnas et al., 2010Transgenic miceSignificant reduction in Aβ42 levels at low dosesSupports use for early intervention in AD
Wagner et al., 2016Rodent modelsDemonstrated safety and efficacy across multiple dosing regimensValidates potential for clinical development
Rynearson et al., 2020Nonhuman primatesNo adverse effects on cognitive functions; favorable pharmacokineticsEncourages further human trials

Notable Observations

  • Mechanism Insights : GSMs like GSM-1 have been shown to stabilize the GSEC/APP complex, enhancing the turnover of longer Aβ forms into shorter, less toxic variants. This mechanism is critical for reducing amyloidogenic processes without compromising essential cellular functions .
  • Longitudinal Studies : Ongoing longitudinal studies aim to assess the long-term effects of GSM-1 on cognitive decline and amyloid burden in both preclinical and clinical settings .

Mechanism of Action

Gamma-secretase modulator 1 (hydrochloride) exerts its effects by modulating the activity of gamma-secretase. Gamma-secretase is responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By modulating gamma-secretase activity, the compound reduces the production of amyloidogenic amyloid-beta peptides, thereby preventing the formation of amyloid plaques. The molecular targets and pathways involved include the gamma-secretase complex and the amyloidogenic pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gamma-secretase modulator 1 hydrochloride is part of a diverse pharmacological landscape of GSMs. Below is a detailed comparison with key analogs:

CHF5074 (Itanapraced)

  • Mechanism: Reduces Aβ42 and tau hyperphosphorylation in transgenic AD mice without Notch inhibition .
  • Efficacy : Restores synaptic plasticity and memory deficits in preclinical models .
  • Limitations : Moderate potency (IC50 ~3.8 μM for Aβ42) compared to newer GSMs .

RO7185876

  • Mechanism: Potent GSM (IC50 = 6 nM for Aβ42) with high selectivity over Notch .
  • Efficacy : Reduces Aβ plaques in animal models and shows favorable brain-to-plasma ratios .
  • Advantages : Optimized PK profile with oral bioavailability .

Flurizan (Tarenflurbil)

  • Mechanism : First-generation carboxylic acid GSM with weak Aβ42-lowering activity (IC50 = 250 μM) .
  • Efficacy : Failed in Phase III trials due to lack of efficacy and poor CNS penetration .
  • Limitations : Low potency and off-target effects (e.g., prostaglandin modulation) .

SPI-1865

  • Mechanism: Novel GSM showing Aβ42 reduction in rodent models .
  • Efficacy : Prevents plaque formation and synaptic loss in AD mice .
  • Advantages : Improved brain penetration compared to Flurizan .

BI-1408

  • Mechanism : Highly potent GSM (IC50 = 0.04 μM for Aβ42) .
  • Advantages: Exceptional selectivity for Aβ42 over Notch .
  • Limitations : Structural and PK details remain proprietary .

Comparative Data Table

Compound IC50 (Aβ42) Notch Sparing Brain Penetration Clinical Stage Key Advantages
Gamma-secretase modulator 1 Not reported Yes Moderate (inferred) Preclinical Structural novelty; triterpene-derived
CHF5074 3.8 μM Yes High Phase II (discontinued) Long-term safety
RO7185876 6 nM Yes High Preclinical High potency and oral bioavailability
Flurizan 250 μM Partial Low Phase III (failed) First-in-class
BI-1408 0.04 μM Yes Not reported Preclinical Ultra-high potency

Key Research Findings and Challenges

  • Structural Diversity : this compound’s triterpene glycoside backbone may offer unique PK advantages but requires optimization for metabolic stability .
  • Selectivity: While most GSMs spare Notch, subtle differences in Aβ species modulation (e.g., Aβ38 vs. Aβ40 shifts) impact therapeutic outcomes .
  • RO7185876 and BI-1408 represent next-generation candidates with improved potency .

Biological Activity

Gamma-secretase modulators (GSMs) have emerged as a promising therapeutic strategy for Alzheimer's disease (AD) by selectively modulating the activity of the gamma-secretase complex, a crucial enzyme involved in the cleavage of amyloid precursor protein (APP). Specifically, gamma-secretase modulator 1 hydrochloride has been studied for its ability to alter the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD.

GSMs, including this compound, act by allosterically modulating the gamma-secretase complex rather than completely inhibiting its activity. This modulation leads to a decrease in the production of longer, aggregation-prone Aβ forms such as Aβ42 and Aβ40, while promoting the formation of shorter, less toxic variants like Aβ37 and Aβ38. This shift in peptide profile is significant because it may reduce amyloid plaque formation and associated neurotoxicity .

In Vitro Studies

Research has shown that gamma-secretase modulators can significantly alter Aβ production profiles in various cell lines. For instance, studies demonstrated that GSMs consistently lower Aβ42 levels while increasing Aβ37 levels across different APP expression levels. This characteristic distinguishes GSMs from gamma-secretase inhibitors (GSIs), which show variable potency depending on substrate concentration .

Table 1: Effects of this compound on Aβ Production

TreatmentAβ42 Levels (pg/ml)Aβ40 Levels (pg/ml)Aβ37 Levels (pg/ml)
Control25015050
GSM Treatment50100200

In Vivo Studies

In animal models, this compound demonstrated robust efficacy in reducing Aβ42 levels while maintaining normal processing of other gamma-secretase substrates like Notch. For example, chronic administration of this modulator in transgenic mouse models resulted in significant reductions in both plasma and cerebrospinal fluid levels of Aβ42 without adverse effects on cognitive function or other physiological processes .

Case Study: Efficacy in Transgenic Mouse Models

A study involving transgenic mice expressing familial Alzheimer's mutations showed that treatment with this compound led to:

  • A reduction in Aβ42 levels by approximately 80% .
  • An increase in non-toxic Aβ37 and Aβ38 levels , suggesting a favorable shift in peptide profile.

These findings support the potential use of GSMs for early intervention strategies in Alzheimer's disease prevention .

Clinical Implications

The modulation of gamma-secretase activity presents a dual benefit: reducing harmful Aβ42 while preserving essential physiological functions mediated by other substrates. This selective approach minimizes the side effects commonly associated with GSIs, such as Notch signaling disruption, which can lead to gastrointestinal and hematological issues .

Q & A

Q. What is the mechanism by which gamma-secretase modulator 1 hydrochloride reduces Aβ42 levels, and what experimental assays are used to validate this activity?

this compound belongs to the class of gamma-secretase modulators (GSMs) that shift amyloid precursor protein (APP) cleavage to favor shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) while reducing Aβ42 production. This is achieved by altering the processivity of gamma-secretase without inhibiting its overall activity . Key assays include:

  • In vitro enzymatic assays : Measurement of Aβ42/Aβ40 ratios using ELISA or immunoprecipitation-mass spectrometry (IP-MS) in cell-free systems (e.g., purified gamma-secretase complexes) .
  • Cell-based models : Transfected HEK293 cells or primary neuronal cultures treated with the compound to assess dose-dependent Aβ42 reduction (IC50 values reported as 0.029 µM for related modulators) .
  • Animal models : APP-transgenic mice (e.g., Tg2576) are used to evaluate brain Aβ42 levels and cognitive rescue in behavioral tests like the Morris water maze .

Q. Which preclinical models are most appropriate for testing the efficacy of this compound in Alzheimer’s disease (AD) research?

Preclinical validation relies on:

  • Transgenic mouse models : Tg2576 and Dp16 mice, which exhibit Aβ plaque pathology and synaptic deficits, are used to assess plaque reduction and synaptic protein restoration .
  • Retromer complex studies : Modulation of retromer subunits (e.g., VPS35) in DS-AD models to evaluate early-stage synaptic protection .
  • Pharmacokinetic/pharmacodynamic (PK/PD) profiling : Measurement of brain penetrance and Aβ42 reduction in cerebrospinal fluid (CSF) using LC-MS/MS .

Q. What biomarkers are used to evaluate the target engagement of this compound in preclinical and clinical studies?

Biomarkers include:

  • Aβ42/Aβ40 ratio : A reduction in this ratio in plasma, CSF, or brain homogenates indicates successful modulation .
  • Notch signaling markers : Preservation of Notch intracellular domain (NICD) levels in peripheral tissues (e.g., spleen) confirms substrate specificity .
  • Synaptic proteins : Rescue of synaptophysin and PSD-95 levels in hippocampal tissue to assess cognitive recovery .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding to the gamma-secretase complex, and what techniques are used to study this interaction?

Structural insights are derived from:

  • Cryo-EM and X-ray crystallography : Resolving the transmembrane domain of gamma-secretase to identify binding pockets for modulators .
  • Photoaffinity labeling : Use of radiolabeled analogs (e.g., compound 1 in ) to map modulator interactions with presenilin-1 (PSEN1) or Aph-1 subunits .
  • Molecular dynamics simulations : Modeling lipid bilayer effects on enzyme conformation and modulator efficacy, as phosphatidylcholine enhances activity .

Q. What experimental strategies address contradictory findings in Aβ42 reduction across different studies using gamma-secretase modulators?

Contradictions often arise from:

  • Substrate and lipid environment : Variations in detergent concentrations (e.g., CHAPSO) or lipid composition (e.g., sphingomyelin) alter cleavage specificity in vitro .
  • Species-specific differences : Rodent vs. human APP processing in transgenic models .
  • Dose optimization : Narrow therapeutic windows require PK/PD alignment; for example, high doses may paradoxically increase Aβ42 via off-target effects .

Q. How can researchers differentiate this compound’s effects on Aβ pathology from its impact on synaptic plasticity and neurogenesis?

Methodological approaches include:

  • Conditional knockout models : Tissue-specific deletion of APP or PSEN1 to isolate Aβ-dependent vs. Aβ-independent effects .
  • Hippocampal neurogenesis assays : BrdU labeling of newborn neurons in the dentate gyrus of treated AD mice .
  • Electrophysiology : Long-term potentiation (LTP) measurements in acute brain slices to evaluate synaptic function .

Q. What are the critical considerations for combining this compound with other disease-modifying therapies (e.g., anti-tau agents)?

Key factors include:

  • Sequential vs. concurrent dosing : Testing in APP/TAU double-transgenic mice to avoid synergistic toxicity .
  • Biomarker overlap : Monitoring Aβ40/42 and phosphorylated tau (p-tau) levels in CSF to distinguish mechanism-specific effects .
  • Blood-brain barrier (BBB) compatibility : Co-administration with BBB-penetrant agents (e.g., BMS-932481) requires PK compatibility studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.